molecular formula C11H11N5O B13936283 N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13936283
M. Wt: 229.24 g/mol
InChI Key: YOGMUACZOJRWOR-UHFFFAOYSA-N
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Description

N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H11N5O/c1-7-2-3-8(17-7)4-12-10-9-5-15-16-11(9)14-6-13-10/h2-3,5-6H,4H2,1H3,(H2,12,13,14,15,16)

InChI Key

YOGMUACZOJRWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=NC=NC3=C2C=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:

Biological Activity

N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazolo[3,4-d]pyrimidine core with a 5-methylfuran substituent. Its molecular formula is C11H11N5OC_{11}H_{11}N_5O with a molecular weight of approximately 220.24 g/mol. The unique structure contributes to its biological activity, particularly in inhibiting cancer cell proliferation and other therapeutic areas.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving nucleophilic substitutions and condensation reactions. Common approaches include:

  • Condensation Reactions : Involving 5-methylfuran derivatives and pyrazolo[3,4-d]pyrimidine frameworks.
  • Nucleophilic Substitutions : Allowing for the introduction of the furan moiety.

These methods can influence the yield and purity based on reaction conditions such as temperature and solvent choice.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit various kinases involved in cancer progression:

  • VEGFR-2 Inhibition : This receptor is crucial for angiogenesis and tumor growth. The compound's ability to inhibit VEGFR-2 suggests its potential as an anticancer agent .

Anti-inflammatory and Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess anti-inflammatory and antimicrobial properties, warranting further pharmacological exploration .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds within the pyrazolo[3,4-d]pyrimidine class. Below is a summary of key findings:

StudyCompoundIC50 (μM)Biological Activity
N-(5-methylfuran) derivative<10Significant cytotoxicity against A549 cancer cells
Related pyrazolo compound<10Preferential suppression of rapidly dividing cells
DNMT1 inhibitorNot specifiedExhibited excellent inhibitory activity on DNMT1

These studies highlight the compound's potential in targeting specific cancer cell lines while also providing insights into its mechanism of action.

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets. Techniques such as molecular docking and surface plasmon resonance are commonly employed to assess these interactions, which are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

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